![molecular formula C14H11NO B178199 5H-Dibenzo[b,e]azepin-6(11H)-one CAS No. 1211-06-9](/img/structure/B178199.png)
5H-Dibenzo[b,e]azepin-6(11H)-one
Descripción general
Descripción
6-Morphanthridinone is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Morphanthridinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Morphanthridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morphanthridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
6-Morfanthridinona: ha sido explorado por sus posibles aplicaciones terapéuticas debido a su similitud estructural con otros compuestos heterocíclicos bioactivos. Su capacidad para interactuar con varios objetivos biológicos puede conducir al desarrollo de nuevos medicamentos para tratar enfermedades. Por ejemplo, los derivados de este compuesto se han estudiado como inhibidores de la integrasa del VIH-1 , los cuales son cruciales en el manejo del VIH/SIDA.
Síntesis Orgánica
En química orgánica, 5H-Dibenzo[b,e]azepin-6(11H)-one sirve como un intermediario clave para la síntesis de moléculas complejas. Su estructura rígida y sus sitios reactivos lo convierten en un candidato ideal para reacciones de ciclación para crear nuevos anillos, los cuales a menudo se encuentran en productos naturales y farmacéuticos .
Ciencia de Materiales
La estructura electrónica única del compuesto le permite ser utilizado en el desarrollo de semiconductores orgánicos. Estos materiales son esenciales para crear dispositivos electrónicos flexibles, incluyendo diodos orgánicos emisores de luz (OLED) y células solares .
Química Supramolecular
La capacidad de la 6-Morfanthridinona para formar complejos huésped-huésped estables la hace valiosa en la química supramolecular. Se puede utilizar para crear derivados de ciclodextrina, los cuales tienen aplicaciones que van desde sistemas de administración de fármacos hasta la estabilización de compuestos volátiles .
Ciencia Ambiental
Las propiedades estructurales de este compuesto se pueden aprovechar para crear sensores para el monitoreo ambiental. Su capacidad para unirse selectivamente a ciertos contaminantes o iones lo convierte en un candidato para detectar contaminantes en el agua y el suelo .
Catálisis
Debido a su naturaleza estable pero reactiva, la 6-Morfanthridinona puede actuar como un ligando en sistemas catalíticos. Puede mejorar la eficiencia de las reacciones utilizadas en procesos industriales, como la síntesis de productos químicos finos y farmacéuticos .
Neurobiología
La investigación ha indicado que los derivados de la 6-Morfanthridinona se pueden utilizar para estudiar el papel de PARP en la respuesta celular a la irradiación. Esto es significativo para comprender los mecanismos de reparación del ADN y la muerte celular, lo cual tiene implicaciones para el tratamiento del cáncer y las enfermedades neurodegenerativas .
Química Analítica
En aplicaciones analíticas, la 6-Morfanthridinona se puede utilizar como una sonda fluorescente. Sus propiedades fotofísicas le permiten ser utilizada en espectroscopia de fluorescencia, ayudando en el análisis de muestras biológicas complejas .
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The compound’s molecular weight of 195.2597 suggests that it may have suitable properties for absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 5H-Dibenzo[b,e]azepin-6(11H)-one’s action are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict its potential effects .
Propiedades
IUPAC Name |
5,11-dihydrobenzo[c][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMZFZYJLLEMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301615 | |
| Record name | 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-06-9 | |
| Record name | 6-Morphanthridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6(5H)-Morphanthridinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-MORPHANTHRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30N6P0OJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
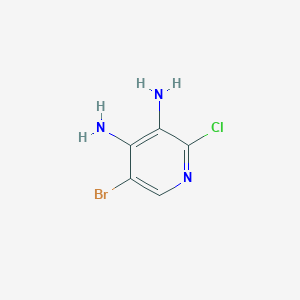
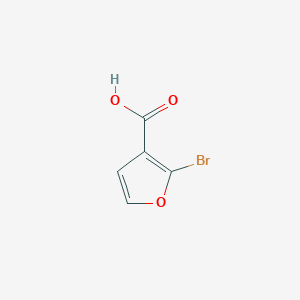


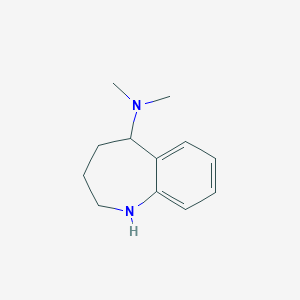
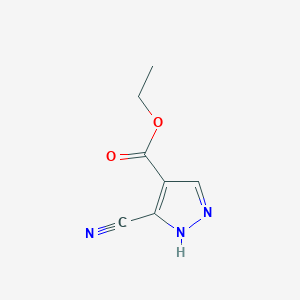
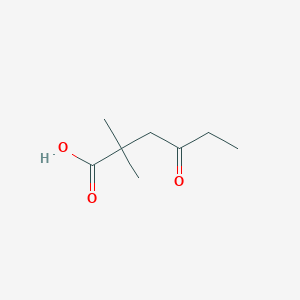

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
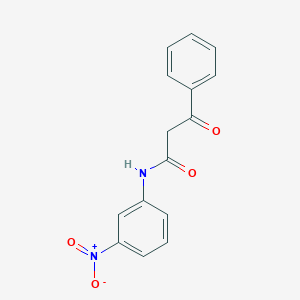
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
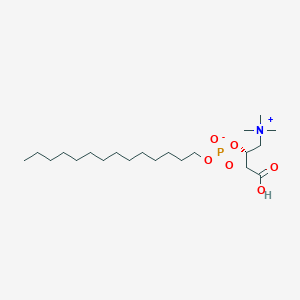
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)

